molecular formula C14H6Br2O2 B038615 3,6-Dibromophenanthrene-9,10-dione CAS No. 53348-05-3

3,6-Dibromophenanthrene-9,10-dione

Cat. No.: B038615
CAS No.: 53348-05-3
M. Wt: 366 g/mol
InChI Key: WPEJBJRFPBMVGJ-UHFFFAOYSA-N
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Description

3,6-Dibromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 3 and 6 positions and two ketone groups at the 9 and 10 positions. This compound is known for its solid-state, typically appearing as a light yellow to brown powder or crystal .

Preparation Methods

3,6-Dibromophenanthrene-9,10-dione can be synthesized through various methods. One common synthetic route involves the bromination of phenanthrene-9,10-dione. In this method, phenanthrene-9,10-dione is dissolved in a solvent such as nitrobenzene, and liquid bromine is added dropwise. The mixture is then heated to around 110°C for 16 hours. After the reaction is complete, the crude product is washed with hexane and filtered to obtain the final product .

Chemical Reactions Analysis

3,6-Dibromophenanthrene-9,10-dione undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: It can react with diamines to form quinoxaline derivatives.

    Oxidation and Reduction Reactions: The ketone groups can undergo oxidation or reduction under suitable conditions.

Common reagents used in these reactions include liquid bromine for bromination, diamino-maleonitrile for condensation reactions, and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dibromophenanthrene-9,10-dione has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of organic pigments and dyes.

    Electronic Materials: It serves as a precursor for the synthesis of organic photonic and electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: It is utilized in the preparation of biologically active compounds and derivatives of nicotinamide adenine dinucleotide phosphate (NADP).

    Industrial Applications: It is employed in the production of liquid crystal displays (LCDs) and other electronic devices

Comparison with Similar Compounds

3,6-Dibromophenanthrene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and electronic materials.

Properties

IUPAC Name

3,6-dibromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEJBJRFPBMVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293137
Record name 3,6-dibromophenanthrene-9,10-dione
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Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53348-05-3
Record name 3,6-Dibromo-9,10-phenanthrenedione
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Record name 53348-05-3
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Record name 3,6-dibromophenanthrene-9,10-dione
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Record name 3,6-Dibromo-phenanthrene-9,10-dione
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Synthesis routes and methods

Procedure details

The present invention provides a polymer applied to solar cell and its fabrication method thereof. The 3,6-dibromophenanthrene-9,10-dione is prepared by a suitable method firstly. In an embodiment, N-bromosuccinimide (NBS) is dropped into a solution composed of 9,10-dihydrophenanthrene, tetrahydrofuran (THF), and acetic acid gradually, and agitate the mixture for 20 minutes. Add the saturated NaHCO3, and use water to rinse the solution. Use ethyl acetate to extract the solution. Use MgSO4 to dry the organic layer, and concentrate it to obtain 3,6-dibromo-9,10-dihydrophenanthrene. Then dissolve 3,6-dibromo-9,10-dihydrophenanthrene and chromic trioxide in acetic anhydride, and react at room temperature for several hours. Pour the solution into 1N HCl solution. Use ethyl acetate to extract the solution. Use MgSO4 to dry the organic layer, and concentrate it to obtain 3,6-dibromophenanthrene-9,10-dione.
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3,6-dibromo-9,10-dihydrophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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